molecular formula C22H26O12 B15507459 4-Hydroxy-2-methoxyphenol 1-O-(6-O-syringoyl)glucoside

4-Hydroxy-2-methoxyphenol 1-O-(6-O-syringoyl)glucoside

Cat. No.: B15507459
M. Wt: 482.4 g/mol
InChI Key: ZPJXHZWSVVTKED-QKYBYQKWSA-N
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Description

4-Hydroxy-2-methoxyphenol 1-O-(6-O-syringoyl)glucoside is a natural product found in Alnus firma with data available.

Properties

Molecular Formula

C22H26O12

Molecular Weight

482.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C22H26O12/c1-29-13-8-11(23)4-5-12(13)33-22-20(27)19(26)18(25)16(34-22)9-32-21(28)10-6-14(30-2)17(24)15(7-10)31-3/h4-8,16,18-20,22-27H,9H2,1-3H3/t16-,18-,19+,20-,22-/m1/s1

InChI Key

ZPJXHZWSVVTKED-QKYBYQKWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)O)OC)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)OC)O)O)O

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 4-Hydroxy-2-methoxyphenol 1-O-(6-O-syringoyl)glucoside, and what strategies are employed to address them?

  • Methodology : The synthesis involves regioselective glycosylation and esterification. A key challenge is achieving site-specific attachment of the syringoyl moiety to the glucose unit. Orthogonal protecting groups (e.g., benzyl, acetyl) are used to control reactivity during glycosylation steps. For example, 2-allylphenyl glycosides have been utilized as intermediates to improve yield and selectivity in similar glycoside syntheses .
  • Validation : Post-synthesis characterization via NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 2D-COSY) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodology :

  • UPLC-MS/MS : Used for quantification and identification in complex matrices. The compound’s molecular ion [MH][M-H]^- at m/z 482.438 (C22_{22}H26_{26}O12_{12}) is monitored, with fragmentation patterns confirming the syringoyl and glucoside moieties .
  • NMR Spectroscopy : 1H^{1}\text{H}-NMR signals for aromatic protons (δ 6.8–7.2 ppm) and anomeric protons (δ 4.8–5.2 ppm) are diagnostic. 13C^{13}\text{C}-NMR distinguishes ester (δ ~165–170 ppm) and glycosidic (δ ~100–105 ppm) linkages .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assays?

  • Methodology :

  • Assay Optimization : Variations in solvent (DMSO vs. aqueous buffers) and purity (>95% by HPLC) significantly impact results. Batch-specific certificates of analysis (CoA) should be reviewed to rule out impurities .
  • Orthogonal Assays : Cross-validate using cell-based (e.g., luciferase reporter) and cell-free (e.g., enzyme inhibition) systems. Structural analogs like syringaresinol 4-O-glucoside (C28_{28}H36_{36}O13_{13}) provide comparative benchmarks for activity .

Q. What experimental designs are recommended to investigate the compound’s stability under varying storage and physiological conditions?

  • Methodology :

  • Accelerated Stability Studies : Store samples at -20°C (powder) and -80°C (in solvent) to assess degradation kinetics. Monitor via HPLC for decomposition products (e.g., free 4-hydroxy-2-methoxyphenol) .
  • pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 2–9) at 37°C and analyze hydrolysis products using LC-MS. The syringoyl ester bond is prone to alkaline cleavage, while the glycosidic bond is acid-labile .

Q. What advanced techniques are used to study its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., a kinase or receptor) and measure binding affinity (KD_D) in real-time.
  • Molecular Dynamics (MD) Simulations : Model the compound’s 3D structure (using PubChem InChIKey NMZWIAATAZXMRV-UHFFFAOYSA-N) to predict binding modes with active sites .

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